N-(4-benzylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine
Description
N-(4-benzylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine is a methanimine derivative featuring a benzyl-substituted piperazine moiety and a 2,4,5-trimethoxyphenyl group. The benzylpiperazine moiety enhances conformational flexibility, while the electron-rich 2,4,5-trimethoxyphenyl group may influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and solubility .
Properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-25-19-14-21(27-3)20(26-2)13-18(19)15-22-24-11-9-23(10-12-24)16-17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEYRRUPUMHJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)CC3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361964 | |
| Record name | N-(4-benzylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5783-99-3 | |
| Record name | N-(4-benzylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3,4,5-Trimethoxyphenyl vs. 2,4,5-Trimethoxyphenyl Derivatives The positional isomer (E)-N-[4-(4-chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine () differs in the substitution pattern of the methoxy groups (3,4,5 vs. 2,4,5). Electronically, the 2-methoxy group may destabilize the aromatic system due to ortho effects, whereas the 3,4,5-isomer benefits from para-directing methoxy groups, enhancing resonance stabilization .
Heterocyclic Core Variations
- Piperazine vs. Imidazole Derivatives (E)-1-(4-Halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines () replace the piperazine ring with an imidazole. The imidazole’s aromaticity and hydrogen-bonding capability (via N–H) contrast with the non-aromatic, flexible piperazine. Crystallographic data for imidazole derivatives reveal significant dihedral angles (~56°) between aromatic rings, driven by C–H···N and π-π interactions.
Substituent Type and Bioactivity
- Methoxy vs. Halogen or Pyridinyl Groups Pyridinyl-substituted methanimines (e.g., (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine, ) exhibit distinct electronic profiles due to pyridine’s electron-withdrawing nature. The 2,4,5-trimethoxyphenyl group in the target compound, with its electron-donating methoxy substituents, may enhance nucleophilic reactivity at the imine bond.
Crystallographic and Packing Behavior
- Weak Intermolecular Interactions
Asarone trimers () demonstrate stabilization via C–H···O and C–H···π interactions, similar to the weak forces expected in the target compound. The 2,4,5-trimethoxyphenyl group’s ortho-methoxy substituent may disrupt coplanarity between aromatic rings, leading to larger dihedral angles (e.g., >80°) compared to para-substituted analogs. Such structural distortions could reduce crystallinity but improve solubility in organic solvents .
Functional Group Modifications
- Ethoxy vs. Trimethoxy Substitutions
N-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)methanimine () replaces the trimethoxy group with a single ethoxy substituent. This simplification reduces steric bulk and electron-donating capacity, likely lowering melting points and altering pharmacokinetic properties. The trimethoxy variant’s higher molecular weight and increased polarity may enhance binding affinity in biological systems, though at the cost of synthetic complexity .
Data Table: Key Structural and Physical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
